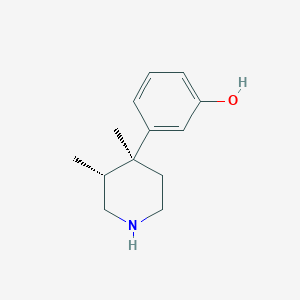

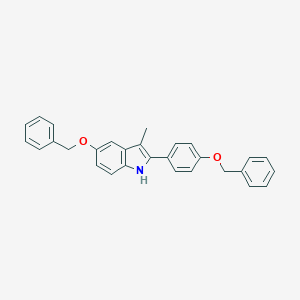

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "O-tert-Butyl-carbonyl-4-hydroxy Myrtenol" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl compounds and their chemical properties, which can provide insights into the tert-butyl group's influence on molecular structure and reactivity. For instance, tert-butyl groups are known to be bulky and can influence the steric environment around the reactive sites of a molecule .

Synthesis Analysis

The synthesis of tert-butyl compounds can involve various strategies, including the use of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, which are strongly enolized β-ketoesters. These compounds can undergo Ag(I)-catalyzed π-cyclizations to form different ring structures, such as hydroxypyrone or pulvinone, depending on the reaction conditions . Another example is the synthesis of tert-butyl-hydroxylated compounds, where an HBr-DMSO system is used as an effective oxidant .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be complex and is often characterized using techniques such as NMR and X-ray diffraction analysis. For example, the reaction between di-tert-butyltin oxide and racemic 1,2,4-butane triol leads to the formation of novel compounds with specific organooxotin moieties and dioxastannolane-like patterns . The presence of tert-butyl groups can also influence the dihedral angles between benzene rings and the formation of intramolecular hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl groups can affect the reactivity of molecules in various chemical reactions. For instance, the presence of tert-butyl groups in the stable neutral radical 2,5,8-tri-tert-butyl-7-hydroxy-6-oxophenalenoxyl allows for the formation of intramolecular hydrogen bonding, which can stabilize the radical under air atmosphere at room temperature . Additionally, the tert-butyl group can participate in the formation of O-H...O=C hydrogen bonds, leading to specific molecular packing in crystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group's steric effects and the molecule's overall structure. For example, the tert-butyl group's bulkiness can lead to rotational disorder in some compounds . The hydrolysis of poly(4-tert-butoxystyrene) to poly(4-hydroxystyrene) and the subsequent formation of copolymers can result in different morphologies, such as lamellar and cylindrical structures, as observed by TEM and SAXS .

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis Applications :

- Gold-catalyzed amination of natural terpene alcohol, like myrtenol, has been studied, highlighting the potential of using gold nanoparticles for the conversion of myrtenol to secondary amine, which is an important chemical transformation (Demidova et al., 2013).

- The use of carbonyl reductase from Rhodosporidium toruloides in the biosynthesis of key intermediates for the synthesis of atorvastatin and rosuvastatin was investigated, showcasing the enzyme's ability to transform substrates into valuable pharmaceutical intermediates (Liu et al., 2018).

Structural Chemistry and Materials Science :

- Research on the crystal structures of tartaric-acid diesters, including compounds related to myrtenol, provides insights into the structural aspects of enantioselectivity, crucial for developing chiral catalysts and enantiomerically pure compounds (Egli & Dobler, 1989).

Environmental Applications :

- Studies on the degradation pathways of methyl tert-butyl ether by UV/H2O2 processes highlight the environmental impact and decomposition mechanisms of related compounds in aqueous solutions, which is significant for understanding the environmental fate of these chemicals (Stefan, Mack, & Bolton, 2000).

Molecular Interactions and Properties :

- Investigation of molecular interactions, such as the study of 3,5-di-tert-butyl-4-hydroxybenzyl acetate, reveals insights into hydrogen bonding and molecular assembly, important for materials science and molecular engineering (Bukharov et al., 2001).

Zukünftige Richtungen

The future directions for research on “O-tert-Butyl-carbonyl-4-hydroxy Myrtenol” are not specified in the search results. Given its use in proteomics research , potential areas of interest could include further exploration of its biochemical interactions and potential applications in biological research.

Eigenschaften

IUPAC Name |

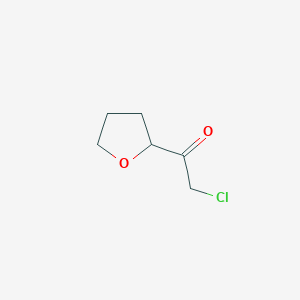

[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-12,16H,7-8H2,1-5H3/t10-,11+,12?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMWZXYSDJCJFG-WIKAKEFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2C[C@H]1C(=CC2O)COC(=O)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461321 |

Source

|

| Record name | O-tert-Butyl-carbonyl-4-hydroxy Myrtenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol | |

CAS RN |

374559-42-9 |

Source

|

| Record name | O-tert-Butyl-carbonyl-4-hydroxy Myrtenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B134181.png)